BE“GHE Foundational & Exploratory

Check Availability & Pricing

"1-(2-Hydroxy-3-methylphenyl)ethanone" IUPAC
name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-(2-Hydroxy-3-
Compound Name:
methylphenyl)ethanone

cat. No.: B1330291

A Technical Guide to 1-(2-Hydroxy-3-
methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxy-3-methylphenyl)ethanone, a substituted aromatic ketone, is a compound of
interest in organic synthesis and medicinal chemistry. Its structural motif, a hydroxylated and
methylated acetophenone, serves as a versatile scaffold for the development of novel chemical
entities. This technical guide provides a comprehensive overview of its chemical identity,
physicochemical properties, a detailed synthetic protocol, and an exploration of the biological
activities of structurally related compounds, offering a valuable resource for professionals in
chemical and pharmaceutical research.

Chemical Identity
e |[UPAC Name: 1-(2-Hydroxy-3-methylphenyl)ethanone
e Synonyms:

o 2'-Hydroxy-3'-methylacetophenone
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o 2-Acetyl-6-methylphenol

o 3-Methyl-2-hydroxyacetophenone

Physicochemical and Spectroscopic Data

The quantitative data for 1-(2-Hydroxy-3-methylphenyl)ethanone and its isomers are
summarized in the tables below. It is crucial to note that experimental data for the target
compound is limited, and therefore, data for its positional isomers are included for comparative
purposes.

Table 1: Physical Properties

Property Value Compound

1-(2-Hydroxy-3-

Molecular Formula CoH1002
methylphenyl)ethanone
) 1-(2-Hydroxy-3-
Molecular Weight 150.17 g/mol
methylphenyl)ethanone[1]
N ) 2'-Hydroxy-3'-
Boiling Point 140-142 °C at 18 mmHg
methylacetophenone[2]
] ] 1-(2-Hydroxy-5-
Melting Point 45-48 °C
methylphenyl)ethanone[3]
] ] 1-(4-Hydroxy-3-
Melting Point 107-109 °C
methylphenyl)ethanone[4]
] 2'-Hydroxy-4'-
Density 1.08 g/mL at 25 °C
methylacetophenone[5]

Table 2: Spectroscopic Data for Acetophenone Derivatives
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Data Type Key Features Compound

o (ppm): 2.62 (s, 3H), 3.91 (s,
1H NMR (CDClIs) 3H), 6.96-7.01 (q, 2H), 7.45- 2-Methoxyacetophenone[6]
7.48 (m, 1H), 7.73-7.75 (q, 1H)

3 (ppm): 31.8, 55.4, 111.6,

13C NMR (CDCls) 120.5, 128.3, 130.3, 133.6, 2-Methoxyacetophenone|[6]
158.9, 199.8
] 2'-Hydroxy-3'-
IR (Neat) Capillary Cell: Neat
methylacetophenone[2]
Top Peak (m/z): 135; 2nd 2-Hydroxy-5-

Mass Spectrum _
Highest (m/z): 150 methylacetophenone[7]

Experimental Protocol: Synthesis via Fries
Rearrangement

The synthesis of 1-(2-Hydroxy-3-methylphenyl)ethanone can be achieved via the Fries
rearrangement of o-cresyl acetate. This electrophilic substitution reaction involves the migration
of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[8][9]
High temperatures generally favor the formation of the ortho isomer.[8][10]

4.1 Materials and Reagents

e 0-Cresyl acetate

¢ Anhydrous aluminum chloride (AICI3)
» Nitrobenzene (solvent)

e Ice

» Concentrated hydrochloric acid (HCI)

¢ Dichloromethane (CH2Cl2)
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e Anhydrous sodium sulfate (Na2S0a4)
e Round-bottom flask

e Reflux condenser

e Heating mantle

e Separatory funnel

e Rotary evaporator

4.2 Procedure

o Reaction Setup: In a clean, dry round-bottom flask, add o-cresyl acetate and nitrobenzene.
The flask is then placed in an ice bath to cool.

o Addition of Catalyst: Slowly add anhydrous aluminum chloride to the cooled solution in small
portions with constant stirring. An excess of the Lewis acid is typically required as it
complexes with both the reactant and the product.[9]

o Reaction Conditions: After the addition of the catalyst is complete, remove the ice bath and
heat the reaction mixture to a temperature range of 160-170 °C to favor the formation of the
ortho product.[10] Maintain this temperature and continue stirring for several hours.

o Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed
ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with
dichloromethane.

 Purification: Wash the organic layer with water, followed by a brine solution. Dry the organic
layer over anhydrous sodium sulfate.

 [solation: Remove the solvent under reduced pressure using a rotary evaporator to yield the
crude product. The crude product can be further purified by column chromatography or
recrystallization to obtain pure 1-(2-Hydroxy-3-methylphenyl)ethanone.
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Biological Activities of Related Acetophenones

While specific biological activities for 1-(2-Hydroxy-3-methylphenyl)ethanone are not
extensively documented, studies on structurally similar compounds provide insights into its
potential pharmacological relevance.

» Antimycobacterial Activity: 4'-Hydroxy-3'-methylacetophenone has been reported to exhibit
antimycobacterial activity. It is suggested to inhibit the growth of Mycobacterium tuberculosis
in vitro, potentially through binding to k-opioid receptors.

o Antioxidant Activity: As a phenolic volatile compound, 4'-Hydroxy-3'-methylacetophenone is
believed to possess potent antioxidant properties.[11]

o Broad Pharmacological Profile: Other acetophenone derivatives, such as 2,4,6-Trihydroxy-3-
geranyl acetophenone (tHGA), have demonstrated a wide range of pharmacological effects,
including anti-inflammatory, anti-asthmatic, anti-allergic, and anti-cancer activities.[12] The
mechanisms underlying these effects often involve the modulation of key signaling pathways
like AKT, JNK, and STAT3.[12][13]

Visualizations

6.1 Experimental Workflow for Synthesis
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Caption: Synthetic workflow for 1-(2-Hydroxy-3-methylphenyl)ethanone via Fries
Rearrangement.

6.2 Signaling Pathways Modulated by a Related Acetophenone
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Caption: Signaling pathways modulated by the related compound 2,4,6-Trihydroxy-3-geranyl
acetophenone.[12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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